
N-(4-methoxyphenyl)-4-methyl-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-methyl-1-naphthamide, also known as MMN or 4-MeO-NMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMN is a derivative of nicotinamide riboside (NR), a compound that has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a coenzyme that plays a critical role in various physiological processes, including DNA repair, energy metabolism, and cell signaling.
Mechanism of Action
N-(4-methoxyphenyl)-4-methyl-1-naphthamide increases NAD+ levels by serving as a precursor to NR, which is converted to NAD+ by the enzyme nicotinamide riboside kinase (NRK). NAD+ is a critical coenzyme that is involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By increasing NAD+ levels, N-(4-methoxyphenyl)-4-methyl-1-naphthamide can improve mitochondrial function, activate sirtuins, and enhance cellular metabolism.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-methyl-1-naphthamide has been shown to have several biochemical and physiological effects, including:
- Increased NAD+ levels
- Improved mitochondrial function
- Activation of sirtuins
- Enhanced cellular metabolism
- Improved glucose tolerance
- Increased insulin sensitivity
- Reduced inflammation
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-4-methyl-1-naphthamide has several advantages for lab experiments, including its ability to increase NAD+ levels and activate sirtuins. However, there are also some limitations to its use, including its potential toxicity at high doses and the need for further research to determine its long-term effects.
Future Directions
There are several future directions for N-(4-methoxyphenyl)-4-methyl-1-naphthamide research, including:
- Further investigation into its potential therapeutic applications for neurodegenerative diseases and metabolic disorders
- Development of more efficient synthesis methods
- Exploration of its effects on lifespan and aging
- Investigation into its potential use as a biomarker for aging and disease
- Development of more specific and potent analogs of N-(4-methoxyphenyl)-4-methyl-1-naphthamide
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-4-methyl-1-naphthamide involves the reaction of 4-methyl-1-naphthoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction produces N-(4-methoxyphenyl)-4-methyl-1-naphthamide as a white to off-white powder with a melting point of 180-182°C.
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-1-naphthamide has been shown to increase NAD+ levels in cells and tissues, making it a potentially valuable tool in research related to aging, metabolism, and disease. Studies have demonstrated that N-(4-methoxyphenyl)-4-methyl-1-naphthamide can improve mitochondrial function and increase energy production in cells, which could have implications for the treatment of neurodegenerative diseases and metabolic disorders. N-(4-methoxyphenyl)-4-methyl-1-naphthamide has also been shown to activate sirtuins, a family of proteins that play a role in regulating gene expression, cellular metabolism, and aging.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-7-12-18(17-6-4-3-5-16(13)17)19(21)20-14-8-10-15(22-2)11-9-14/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMUOSHQZQBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-methylnaphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)
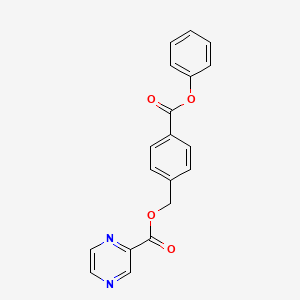
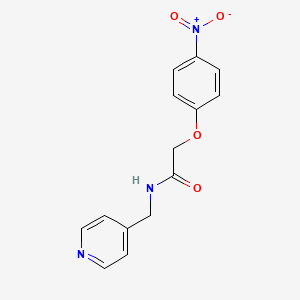
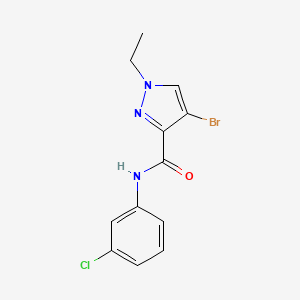
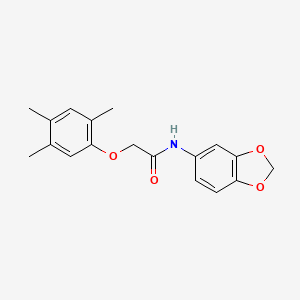

![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)
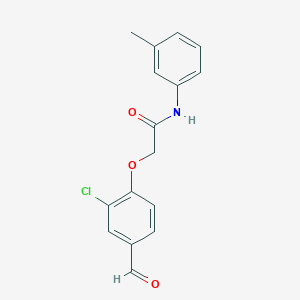

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)